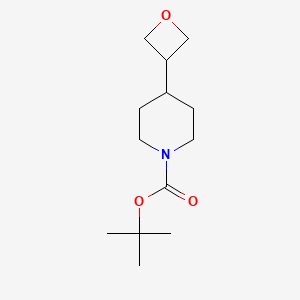
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an oxetane ring attached to the piperidine structure, with a tert-butyl ester group at the carboxylate position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxetane-containing reagents. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with oxetane derivatives under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反応の分析
Types of Reactions
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and piperidine structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate is unique due to the presence of both the oxetane ring and the piperidine structure, which confer distinct chemical and biological properties.
生物活性
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 1257294-04-0
Synthesis
The synthesis of this compound involves the reaction of tert-butyl piperidine derivatives with oxetan derivatives. The synthetic pathway typically includes:
- Formation of the oxetan ring.
- Coupling with piperidine derivatives.
- Protection and deprotection steps to yield the final product.
This compound has been investigated for its potential role in modulating various biological pathways, particularly in cancer therapy and neuropharmacology. The compound is believed to interact with specific protein targets involved in cell signaling and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Disruption of cell cycle progression |
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the piperidine and oxetan moieties can significantly impact biological activity. For example, increasing the steric bulk around the piperidine nitrogen has been correlated with enhanced potency against specific cancer types.
Case Studies
- Anticancer Activity : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of lung cancer when administered in combination with standard chemotherapeutics, suggesting a synergistic effect.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration, where it was shown to reduce oxidative stress markers and improve neuronal survival rates.
特性
IUPAC Name |
tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKRZANKPZVKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














